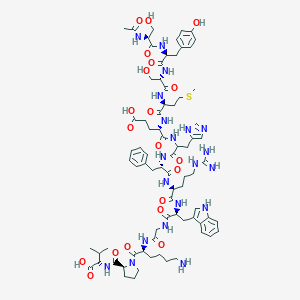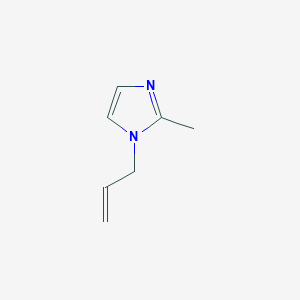
1-Butanone, 3-hydroxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 3-hydroxy-1-phenyl- is a chemical compound with various applications in scientific research. Its synthesis, molecular structure, chemical reactions, and properties have been extensively studied.
Synthesis Analysis
- The synthesis of 1-Butanone, 3-hydroxy-1-phenyl- involves several chemical processes. Charanya et al. (2023) describe the optimization of this compound using the Density Functional Theory (DFT) with the B3LYP method, providing insights into molecular geometry and bond lengths (Charanya et al., 2023).
- Other methods include the enantioselective synthesis of its stereoisomers, as investigated by Tian et al. (2011), using Shi's asymmetric epoxidation or Sharpless asymmetric dihydroxylation (Tian et al., 2011).
Molecular Structure Analysis
- The molecular structure of 1-Butanone, 3-hydroxy-1-phenyl- has been analyzed through various computational methods. Charanya et al. (2023) conducted a study using natural bond orbital (NBO) analysis and time-dependent (TD)-DFT analysis to understand its structure parameters (Charanya et al., 2023).
Chemical Reactions and Properties
- The compound exhibits unique chemical reactions. For instance, Lixin (2008) demonstrated the catalytic reduction of benzoyl acetone to 3-hydroxy-1-phenyl-1-butanone using microorganism cells (Lixin, 2008).
Physical Properties Analysis
- The physical properties of 1-Butanone, 3-hydroxy-1-phenyl- include aspects like boiling point, melting point, and solubility. These properties are crucial for its application in various scientific fields.
Chemical Properties Analysis
- Its chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are important for researchers. The studies by Charanya et al. (2023) and Lixin (2008) contribute to understanding these aspects (Charanya et al., 2023); (Lixin, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
3-hydroxy-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAVSIGNGDTNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanone, 3-hydroxy-1-phenyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

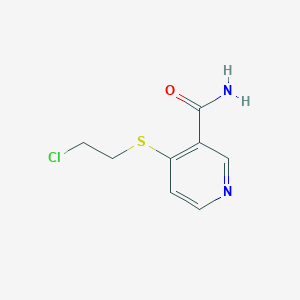
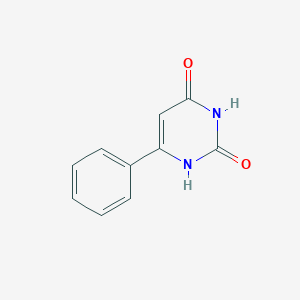
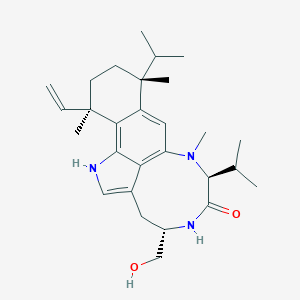
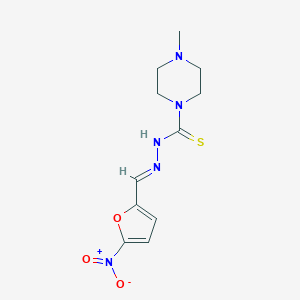
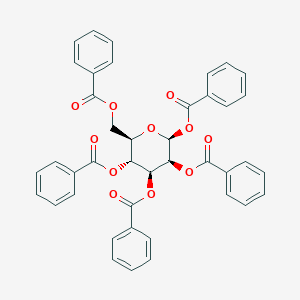
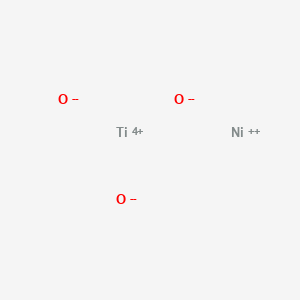

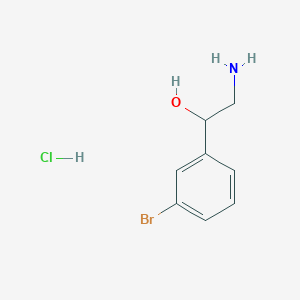
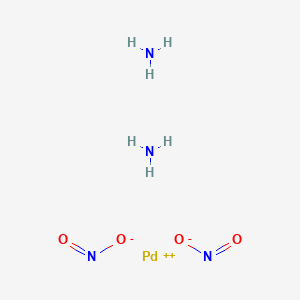
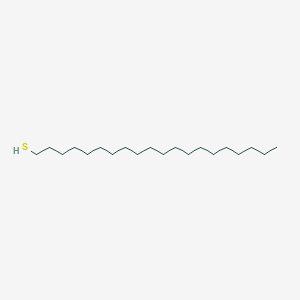
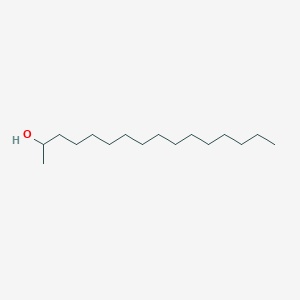
![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
